Enantiomeric Activity Differential: (R)-Cinacalcet vs. (S)-Enantiomer in CaSR Activation
The pharmacodynamic activity of cinacalcet is highly stereoselective. The (S)-enantiomer, which comprises 50% of rac Cinacalcet HCl, is at least 75-fold less active than the (R)-enantiomer in CaSR-mediated functional assays. [1] This quantitative difference establishes the racemate as a distinct chemical entity with substantially reduced potency per unit mass compared to the enantiopure (R)-cinacalcet.
| Evidence Dimension | Potency in CaSR-mediated functional assays |
|---|---|
| Target Compound Data | Contains (S)-enantiomer with at least 75-fold reduced activity |
| Comparator Or Baseline | (R)-cinacalcet enantiomer (enantiopure form) |
| Quantified Difference | At least 75-fold less active |
| Conditions | Human embryonic kidney 293 cells expressing human parathyroid CaR; cultured bovine parathyroid cells |
Why This Matters
This data confirms that rac Cinacalcet HCl is pharmacologically inferior to the (R)-enantiomer, making it essential as an analytical reference standard or impurity marker rather than a therapeutic agent.
- [1] Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., ... & Delmar, E. G. (2004). Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635. View Source
